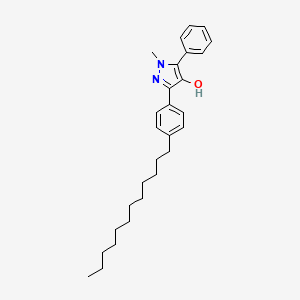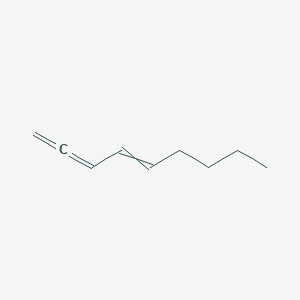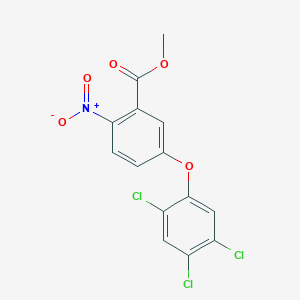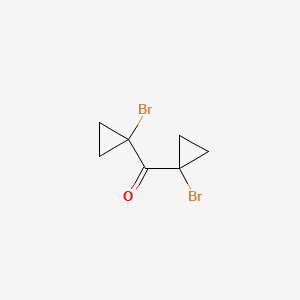![molecular formula C16H16S B14603229 Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- CAS No. 58468-94-3](/img/structure/B14603229.png)
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-: is an organic compound with a complex structure It is a derivative of benzene, where a thio group (sulfur-containing group) is attached to a 2-methyl-1-phenyl-2-propenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the thioetherification reaction, where a benzene derivative reacts with a thiol (R-SH) in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvents: Non-polar solvents like dichloromethane (CH2Cl2) or toluene.
Temperature: Mild to moderate temperatures (25-80°C).
Industrial Production Methods
Industrial production of this compound may involve large-scale thioetherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through the thio group. The sulfur atom can form bonds with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound without the thio group.
β-Methylisoallylbenzene: Another derivative with a different substituent pattern.
β,β-Dimethylstyrene: A structurally related compound with different reactivity.
Uniqueness
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other benzene derivatives and makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58468-94-3 |
|---|---|
Molekularformel |
C16H16S |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
(2-methyl-1-phenylprop-2-enyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16S/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12,16H,1H2,2H3 |
InChI-Schlüssel |
KGSZUBCQXPFSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)



![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)




![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)

